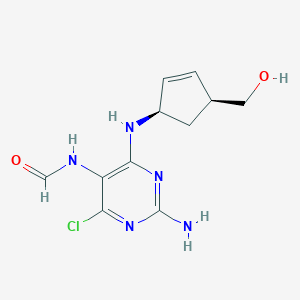
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide
Vue d'ensemble
Description
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClN5O2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, also known by its CAS number 171887-04-0, is a pyrimidine derivative with potential biological activity. This compound has garnered attention due to its structural features that may influence its interaction with biological targets, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of this compound is C11H14ClN5O2, with a molecular weight of 283.71 g/mol. Its structure includes a chlorinated pyrimidine ring and a cyclopentene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN5O2 |
| Molecular Weight | 283.71 g/mol |
| CAS Number | 171887-04-0 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting nucleoside triphosphate synthesis pathways. For instance, modifications in the pyrimidine structure can enhance binding affinity to viral polymerases, thereby blocking their activity and preventing viral proliferation .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms in cancer cells. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in nucleotide metabolism . The presence of the hydroxymethyl group may further enhance its efficacy by improving solubility and bioavailability.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By mimicking natural substrates, this compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Interference with Nucleotide Synthesis : The compound's structure allows it to compete with endogenous nucleotides, disrupting normal cellular processes.
Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated the antiviral efficacy of various pyrimidine derivatives against HIV. The results indicated that compounds structurally related to this compound showed IC50 values in the low micromolar range, suggesting strong antiviral activity .
Study 2: Anticancer Properties
In another study focusing on cancer therapeutics, researchers investigated the effects of pyrimidine derivatives on breast cancer cell lines. The results demonstrated that these compounds induced significant apoptosis and reduced cell viability through the activation of caspase pathways . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Propriétés
IUPAC Name |
N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRHUVOPNVUGL-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














